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Abstract
LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate

dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2. These enzymes are

critical components of one-carbon metabolism, a complex network of biochemical reactions

essential for the biosynthesis of nucleotides and amino acids, as well as for maintaining cellular

redox balance. By targeting MTHFD1 and MTHFD2, LY345899 disrupts the one-carbon

metabolic pathway, leading to significant anti-tumor effects. This technical guide provides an in-

depth analysis of the mechanism of action of LY345899, focusing on its effects on one-carbon

metabolism. It includes a summary of quantitative data, detailed experimental protocols for key

assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LY345899 and One-Carbon
Metabolism
One-carbon metabolism is a fundamental cellular process that involves the transfer of one-

carbon units in various biological reactions. This pathway is compartmentalized between the

cytoplasm and mitochondria and is crucial for the de novo synthesis of purines and

thymidylate, the building blocks of DNA and RNA.[1] The methylenetetrahydrofolate

dehydrogenase (MTHFD) enzymes play a central role in this pathway. MTHFD1 is a
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trifunctional enzyme primarily located in the cytoplasm, while MTHFD2 is a bifunctional enzyme

found in the mitochondria.[1]

LY345899 is a small molecule inhibitor that targets both MTHFD1 and MTHFD2, albeit with

different potencies.[2] Its inhibitory action disrupts the flow of one-carbon units, leading to a

cascade of downstream effects that are particularly detrimental to rapidly proliferating cancer

cells, which have a high demand for nucleotides.

Mechanism of Action of LY345899
The primary mechanism of action of LY345899 is the competitive inhibition of MTHFD1 and

MTHFD2. This inhibition leads to a depletion of one-carbon units, which has several significant

downstream consequences for cancer cells.

Inhibition of De Novo Nucleotide Synthesis
The one-carbon units supplied by the folate cycle are essential for the synthesis of purines and

thymidylate. By blocking MTHFD1 and MTHFD2, LY345899 effectively curtails the production

of these vital precursors for DNA and RNA synthesis. This leads to an arrest of the cell cycle in

the S-phase, as cells are unable to replicate their DNA, and can ultimately trigger apoptosis.[1]

Induction of Metabolic and Oxidative Stress
The MTHFD-catalyzed reactions are also important for maintaining cellular redox homeostasis,

particularly through the production of NADPH.[1] Inhibition of MTHFD2 by LY345899 has been

shown to disturb the NADPH/NADP+ ratio and the balance of reduced to oxidized glutathione

(GSH/GSSG). This disruption of redox balance increases the levels of reactive oxygen species

(ROS), leading to oxidative stress and contributing to cell death.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of

LY345899 and its effects on cellular processes.

Table 1: Inhibitory Activity of LY345899 against MTHFD1 and MTHFD2
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Target IC50 (nM) Reference

MTHFD1 96

MTHFD2 663

Table 2: Cellular Effects of LY345899 in Colorectal Cancer Cells

Parameter Cell Line(s) Effect Concentration Reference

NADPH/NADP+

Ratio

HCT116,

SW620, LoVo
Decreased 10 µM

GSH/GSSG

Ratio

HCT116,

SW620, LoVo
Decreased 10 µM

Reactive Oxygen

Species (ROS)

HCT116,

SW620, LoVo
Increased 10 µM

Cell Viability SW620, LoVo Decreased Not specified

Tumor Growth

(in vivo)

Patient-Derived

Xenograft
Reduced 10 mg/kg

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by LY345899 and the

general workflows for the experimental protocols described in the subsequent section.
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Figure 1. Simplified signaling pathway of LY345899's effect on one-carbon metabolism.
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Figure 2. General experimental workflow for studying the effects of LY345899.
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Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of LY345899 on

one-carbon metabolism and cellular functions.

MTHFD1/2 Enzymatic Assay
This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the

production of NADH.

Reagents and Materials:

Recombinant human MTHFD1 and MTHFD2 enzymes

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

LY345899

96-well microplate

Spectrophotometer

Procedure:

Prepare serial dilutions of LY345899 in the assay buffer.

In a 96-well plate, add the recombinant MTHFD1 or MTHFD2 enzyme and the various

concentrations of LY345899.

Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

Immediately measure the absorbance at 340 nm to monitor the production of NADH over

time.

Calculate the initial reaction rates and determine the IC50 value of LY345899.
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Measurement of Intracellular NADPH/NADP+ Ratio
This protocol describes a colorimetric assay to determine the ratio of NADPH to NADP+.

Reagents and Materials:

Cell lysis buffer

NADP+/NADPH Extraction Buffer

0.2 M HCl and 0.2 M NaOH

NADP/NADPH assay kit (containing glucose-6-phosphate dehydrogenase, G6P, and a

colorimetric probe)

96-well microplate

Microplate reader

Procedure:

Culture cells to the desired confluency and treat with LY345899.

Harvest cells and lyse them using the NADP+/NADPH Extraction Buffer.

To measure NADPH, treat a portion of the lysate with 0.2 M HCl to degrade NADP+. To

measure total NADP(H), use an untreated portion of the lysate.

Neutralize the samples.

Add the assay reagents from the kit to a 96-well plate.

Add the prepared cell lysates to the wells.

Incubate at room temperature and then measure the absorbance at the recommended

wavelength (typically around 450 nm).

Calculate the concentrations of NADPH and total NADP(H) from a standard curve.
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Determine the NADP+ concentration by subtracting the NADPH concentration from the

total NADP(H) concentration.

Calculate the NADPH/NADP+ ratio.

Measurement of Intracellular GSH/GSSG Ratio
This protocol outlines a luminescence-based assay to determine the ratio of reduced to

oxidized glutathione.

Reagents and Materials:

Cell lysis buffer

GSH/GSSG-Glo™ Assay kit (Promega) or similar

96-well white-walled microplate

Luminometer

Procedure:

Culture and treat cells with LY345899 as described previously.

For total glutathione measurement, lyse the cells with the provided lysis reagent.

For GSSG measurement, first treat the cells with a masking agent to block reduced GSH,

then lyse the cells.

Add the detection reagent, which contains glutathione S-transferase and a luciferin

derivative.

Incubate at room temperature to allow the enzymatic reaction to proceed.

Measure the luminescence using a plate-reading luminometer.

Calculate the concentrations of total glutathione and GSSG from a standard curve.
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Determine the GSH concentration by subtracting the GSSG concentration from the total

glutathione concentration.

Calculate the GSH/GSSG ratio.

Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution

of cells in different phases of the cell cycle.

Reagents and Materials:

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Culture and treat cells with LY345899.

Harvest cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

Incubate the cells on ice or at -20°C for at least 30 minutes.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room

temperature for 15-30 minutes.

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per

sample.
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Use appropriate software to analyze the DNA content histograms and quantify the

percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide
Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and

necrotic cells using flow cytometry.

Reagents and Materials:

Annexin V-FITC (or another fluorochrome)

Propidium Iodide (PI)

1X Binding Buffer

Flow cytometer

Procedure:

Culture and treat cells with LY345899.

Harvest both adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the samples immediately by flow cytometry.

Differentiate cell populations based on their fluorescence:

Annexin V-negative, PI-negative: Viable cells

Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Annexin V-negative, PI-positive: Necrotic cells

Conclusion
LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon

metabolism. Its mechanism of action involves the disruption of nucleotide synthesis and the

induction of metabolic and oxidative stress, leading to cell cycle arrest and apoptosis in cancer

cells. The quantitative data and experimental protocols provided in this guide offer a

comprehensive resource for researchers and drug development professionals investigating the

therapeutic potential of targeting one-carbon metabolism with LY345899 and similar

compounds. Further research into the nuanced effects of this inhibitor on different cancer types

and its potential for combination therapies is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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